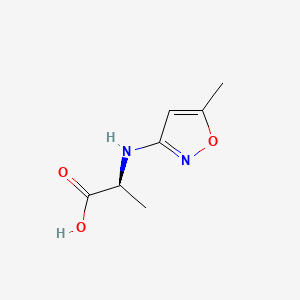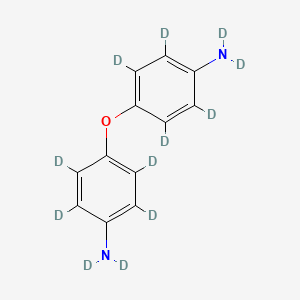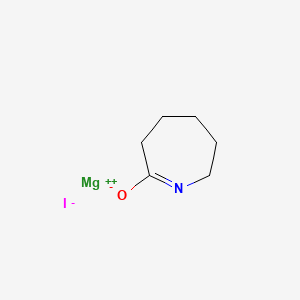![molecular formula C10H11FN2O B561098 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one CAS No. 100937-11-9](/img/structure/B561098.png)
1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one is a compound belonging to the class of pyrazolidinones, which are cyclic hydrazides of 3-hydrazinopropanoic acid This compound is characterized by the presence of a fluoromethyl group attached to the phenyl ring, which is further connected to a pyrazolidinone core
Méthodes De Préparation
The synthesis of 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one typically involves the reaction of 4-(fluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic effects, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of conditions like inflammation and pain.
Mécanisme D'action
The mechanism of action of 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may interact with receptors or ion channels to modulate pain perception. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one can be compared with other similar compounds such as:
1-Phenylpyrazolidin-3-one: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one: Contains a hydroxymethyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-[4-(fluoromethyl)phenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-8-1-3-9(4-2-8)13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMLNLBLSBQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695121 |
Source


|
| Record name | 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-11-9 |
Source


|
| Record name | 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)
![1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one](/img/structure/B561021.png)





![[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B561034.png)

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)
![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)
